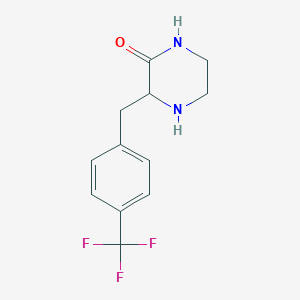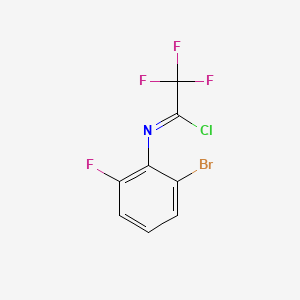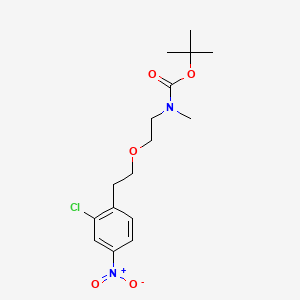
N-Boc-2-(2-chloro-4-nitrophenethoxy)-N-methylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-2-(2-chloro-4-nitrophenethoxy)-N-methylethanamine is a synthetic organic compound that belongs to the class of Boc-protected amines. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound features a phenethoxy group substituted with chlorine and nitro groups, making it a versatile intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-(2-chloro-4-nitrophenethoxy)-N-methylethanamine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-nitrophenol and N-Boc-ethanolamine.
Ether Formation: The phenol group of 2-chloro-4-nitrophenol is reacted with an appropriate alkylating agent to form the phenethoxy group.
Amine Protection: The amine group of N-Boc-ethanolamine is protected using the Boc group.
Coupling Reaction: The protected amine is then coupled with the phenethoxy intermediate under suitable conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-(2-chloro-4-nitrophenethoxy)-N-methylethanamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone.
Reduction: Hydrogen gas with palladium on carbon.
Deprotection: Trifluoroacetic acid in dichloromethane.
Major Products
Substitution: Products with different substituents replacing the chlorine atom.
Reduction: Amino derivatives of the original compound.
Deprotection: Free amine form of the compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for bioactive compounds.
Medicine: Potential precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Boc-2-(2-chloro-4-nitrophenethoxy)-N-methylethanamine depends on its specific application
Comparison with Similar Compounds
Similar Compounds
N-Boc-2-(2-chlorophenethoxy)-N-methylethanamine: Lacks the nitro group.
N-Boc-2-(2-nitrophenethoxy)-N-methylethanamine: Lacks the chlorine group.
N-Boc-2-(4-nitrophenethoxy)-N-methylethanamine: Nitro group in a different position.
Properties
Molecular Formula |
C16H23ClN2O5 |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-(2-chloro-4-nitrophenyl)ethoxy]ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C16H23ClN2O5/c1-16(2,3)24-15(20)18(4)8-10-23-9-7-12-5-6-13(19(21)22)11-14(12)17/h5-6,11H,7-10H2,1-4H3 |
InChI Key |
BZOXKXCYXODDBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCOCCC1=C(C=C(C=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


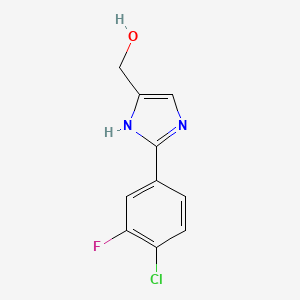
![2-Methylimidazo[1,2-b]pyridazin-3-amine hydrochloride](/img/structure/B13679370.png)
![1-(tert-Butyl)-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13679386.png)
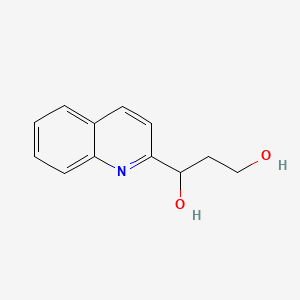
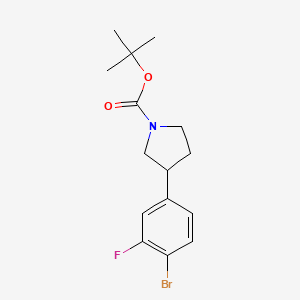

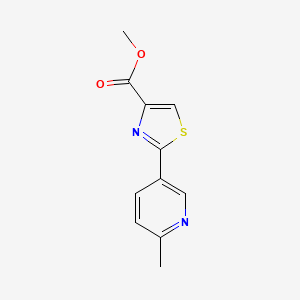
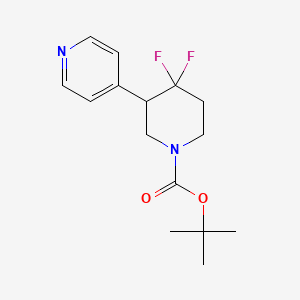
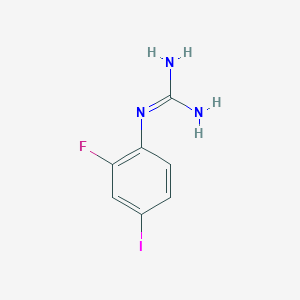
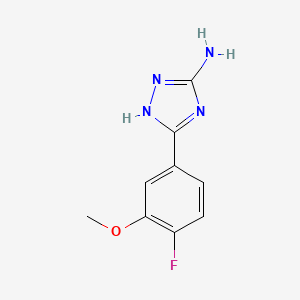

![1-Oxaspiro[5.7]tridecan-4-one](/img/structure/B13679459.png)
